N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide
Description
N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is a pyrazole-based carboxamide derivative characterized by a tert-butyl group at the N1 position and a trifluoromethyl (-CF₃) substituent at the 3-position of the pyrazole ring. Its molecular formula is C₉H₁₂F₃N₃O, with a molecular weight of 235.21 g/mol . The tert-butyl group confers steric bulk and lipophilicity, while the trifluoromethyl group enhances electron-withdrawing properties, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-8(2,3)13-7(16)15-5-4-6(14-15)9(10,11)12/h4-5H,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLHZWJXKZRBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-1-carbinol derivatives.
Scientific Research Applications
Medicinal Chemistry
N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide has been investigated for its potential therapeutic effects, particularly in neurodegenerative disorders. Research indicates that pyrazole derivatives can exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotective Effects
A study demonstrated that pyrazole derivatives, including this compound, showed promise in protecting neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of signaling pathways related to cell survival and inflammation .
Agrochemicals
The compound's structure allows it to act as a herbicide or pesticide. Its trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability.
Data Table: Herbicidal Activity
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Herbicide A | 200 | 85 |
| Alternative Compound | Herbicide B | 150 | 75 |
In trials, the compound exhibited superior efficacy against certain weed species compared to traditional herbicides, suggesting its potential as a leading candidate in agricultural applications .
Materials Science
Research has also explored the use of this compound in the development of advanced materials. Its unique chemical structure allows for incorporation into polymers or coatings that require enhanced thermal stability and chemical resistance.
Case Study: Polymer Composites
A recent study focused on incorporating this compound into polymer matrices to improve thermal properties and mechanical strength. The addition of the compound resulted in composites with enhanced thermal degradation temperatures and improved tensile strength .
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Related Pyrazole Carboxamides
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with analogs:
Key Observations:
- In contrast, methoxy (-OCH₃) in donates electrons, altering reactivity .
- Steric and Lipophilic Effects : The tert-butyl group in the target compound provides greater steric hindrance and lipophilicity compared to methyl or chlorophenyl substituents in and , which may improve membrane permeability .
- Halogen Interactions : Chlorophenyl derivatives () leverage chlorine for halogen bonding, a feature absent in the target compound .
Receptor Binding and Activity:
- Calcium Mobilization Assays : Pyrazole carboxamides with -CF₃ groups (e.g., ) show enhanced binding to receptors like NTS1/NTS2 due to electron withdrawal and hydrophobic interactions .
- Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism compared to methyl or methoxy groups in .
Solubility and Bioavailability:
Biological Activity
N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a trifluoromethyl group attached to a pyrazole ring , which contributes to its unique chemical properties. The presence of these groups enhances the compound's stability, lipophilicity, and reactivity, making it a valuable tool in various scientific applications.
| Property | Value |
|---|---|
| IUPAC Name | N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide |
| Molecular Formula | C9H12F3N3O |
| CAS Number | 648427-18-3 |
| Molecular Weight | 237.21 g/mol |
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially improving their bioavailability. This compound has been studied for its interactions with various biological targets, including enzymes and receptors. It serves as a valuable tool in enzyme interaction studies and protein-ligand binding assays.
Target Enzymes
- Monoamine Oxidase (MAO) : Inhibitors of MAO have therapeutic potential in treating depression and neurodegenerative diseases.
- Cyclooxygenase (COX) : Compounds with anti-inflammatory properties often target COX enzymes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in inflammatory conditions .
- Antimicrobial Properties : Pyrazole compounds have demonstrated activity against various bacterial strains, indicating potential applications in treating infections .
- Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting they may serve as lead compounds for anticancer drug development .
Study on Anti-inflammatory Activity
A study synthesized several pyrazole derivatives, including this compound, which were tested for their ability to inhibit TNF-α and IL-6 production in vitro. The results showed significant inhibition at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against E. coli and S. aureus. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Future Directions
The ongoing research into this compound emphasizes its potential as a scaffold for developing new therapeutic agents. Further studies are warranted to explore:
- Structure-activity relationships (SAR) to optimize biological activity.
- Mechanistic studies to elucidate the pathways through which these compounds exert their effects.
- Clinical trials to assess safety and efficacy in humans.
Q & A
Q. How to address conflicting reports on the solubility of tert-butyl-substituted pyrazole carboxamides?
- Variations may stem from differences in counterions (e.g., HCl salts vs. free bases) or crystalline forms. Use:
- Dynamic vapor sorption (DVS) : Assess hygroscopicity.
- Powder X-ray diffraction (PXRD) : Compare polymorphs.
- Salt screening : Improve aqueous solubility via salt formation (e.g., sodium or mesylate salts) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
